

# TDI-11861: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. **TDI-11861**, a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), has emerged as a promising on-demand contraceptive candidate. This document provides a comprehensive technical overview of **TDI-11861**, detailing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. By reversibly inhibiting the enzyme essential for sperm motility and capacitation, **TDI-11861** offers a novel, non-hormonal approach to male contraception with a rapid onset and short duration of action.

# Introduction: The Role of Soluble Adenylyl Cyclase in Male Fertility

Mammalian fertilization is a complex process requiring sperm to undergo a series of maturational events collectively known as capacitation. A key enzyme in this process is soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic enzyme directly activated by bicarbonate (HCO $_3$ <sup>-</sup>) and calcium (Ca $^2$ +) ions.[3][4]



Upon ejaculation, sperm are exposed to the high bicarbonate concentrations of the seminal fluid and the female reproductive tract.[1][5] This activates sAC, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The surge in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream protein targets, triggering sperm hyperactivated motility and other changes essential for capacitation and, ultimately, fertilization.[2][4]

Genetic studies have confirmed the critical role of sAC in male fertility. Male mice lacking the gene for sAC are infertile due to immotile sperm, yet are otherwise healthy.[6][7] This makes sAC an ideal and highly specific target for a non-hormonal male contraceptive.

#### **TDI-11861: Mechanism of Action**

**TDI-11861** is a second-generation sAC inhibitor designed for high potency, selectivity, and a long residence time.[5][8] Its mechanism of action is the direct, reversible inhibition of sAC enzymatic activity.

Structural studies, including X-ray crystallography at 1.8 Å resolution, reveal that **TDI-11861** binds to sAC in a unique manner.[5][9] It not only occupies the bicarbonate binding pocket, preventing the enzyme's activation, but also extends into a channel leading to the active site. [10][11] This dual-site engagement contributes to its high affinity and slow dissociation rate from the enzyme.[5]

By inhibiting sAC, **TDI-11861** effectively blocks the bicarbonate-induced cAMP surge in sperm. [10][11] This prevents the downstream signaling cascade required for motility and capacitation, rendering the sperm temporarily incapable of fertilization without being cytotoxic.[8][11][12]

### **Quantitative Data Summary**

The preclinical evaluation of **TDI-11861** has yielded significant quantitative data regarding its potency, pharmacokinetics, and in vivo efficacy.

## Table 1: In Vitro Potency and Binding Kinetics of TDI-11861



| Parameter                | Value                                  | Assay Type                         | Notes                                                                |
|--------------------------|----------------------------------------|------------------------------------|----------------------------------------------------------------------|
| Biochemical IC50         | 3.0 - 3.3 nM                           | In Vitro Cyclase<br>Activity       | Inhibition of purified human sAC protein.[9] [13][14]                |
| Cellular IC50            | 5.5 - 7.0 nM                           | Cellular cAMP Accumulation         | Inhibition of sAC in sAC-overexpressing rat 4-4 cells.[9][13][15]    |
| Binding Affinity (Kd)    | 1.4 nM                                 | Surface Plasmon<br>Resonance (SPR) | Demonstrates high-<br>affinity binding to sAC.<br>[5][13]            |
| Residence Time           | 61.5 minutes                           | In vitro dilution assay            | Time to recover from inhibition after dilution.                      |
| Dissociation Rate (koff) | 0.3 x 10 <sup>-3</sup> s <sup>-1</sup> | Surface Plasmon<br>Resonance (SPR) | Significantly slower dissociation compared to earlier inhibitors.[9] |

# Table 2: Pharmacokinetic Parameters of TDI-11861 in

Male CD-1 Mice

| Parameter                       | Route | Dose     | Value                 | Time Point    |
|---------------------------------|-------|----------|-----------------------|---------------|
| Blood<br>Concentration          | i.p.  | 50 mg/kg | ~20 μM                | 15 minutes    |
| Blood<br>Concentration          | i.p.  | 50 mg/kg | ~1 µM                 | 4 hours       |
| Oral<br>Bioavailability<br>(F%) | p.o.  | 10 mg/kg | 11%                   | N/A           |
| Plasma<br>Exposure              | p.o.  | 50 mg/kg | ~10x Cellular<br>IC50 | Up to 4 hours |



Data compiled from references[5][11].

## Table 3: In Vivo Contraceptive Efficacy of TDI-11861 in

**Mice** 

| Parameter                 | Route       | Dose     | Efficacy                        | Time Post-<br>Dose |
|---------------------------|-------------|----------|---------------------------------|--------------------|
| Contraceptive<br>Efficacy | p.o. / i.p. | 50 mg/kg | 100%                            | 0.5 - 2.5 hours    |
| Contraceptive<br>Efficacy | p.o. / i.p. | 50 mg/kg | ~91%                            | 3 - 3.5 hours      |
| Fertility Recovery        | p.o. / i.p. | 50 mg/kg | Full Recovery                   | 24 hours           |
| Mating Trials             | p.o. / i.p. | 50 mg/kg | 0 pregnancies in<br>52 pairings | 0.5 - 2.5 hours    |

Data compiled from references[6][8][10][16].

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of **TDI-11861**.

#### In Vitro sAC Inhibition Assay (Biochemical Potency)

This assay measures the direct inhibitory effect of a compound on purified sAC enzyme activity.

- Enzyme Source: Recombinant purified human sAC protein (sACt) is used.
- Reaction Buffer: A typical buffer contains 50 mM Tris (pH 7.5), 4 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>,
   1mM ATP, 3 mM DTT, and 40 mM NaHCO<sub>3</sub> to stimulate sAC activity.[2]
- Procedure: a. sAC protein is incubated with varying concentrations of **TDI-11861** or DMSO (vehicle control). b. The enzymatic reaction is initiated by the addition of [ $\alpha$ -32P]ATP. c. The reaction is allowed to proceed for a defined period at 30°C. d. The reaction is terminated,



and the conversion of  $[\alpha^{-32}P]ATP$  to  $[^{32}P]cAMP$  is quantified using the "two-column" chromatography method.[2]

• Data Analysis: The amount of [32P]cAMP produced is measured, and IC50 values are calculated by fitting the data to a concentration-response curve.[9]

#### **Cellular cAMP Accumulation Assay (Cellular Potency)**

This assay determines the inhibitor's ability to block sAC activity within a cellular context.

- Cell Line: HEK293 cells stably overexpressing truncated sAC (termed "4-4 cells") are commonly used due to their high sAC-dependent cAMP production.[2][17]
- Procedure: a. 4-4 cells are seeded in 24-well plates. b. Cells are pre-incubated for 10 minutes with various concentrations of TDI-11861 or vehicle.[17] c. To prevent cAMP degradation, a non-selective phosphodiesterase (PDE) inhibitor such as 500 μM 3-isobutyl-1-methylxanthine (IBMX) is added.[2][17] d. After 5 minutes, the reaction is stopped by lysing the cells with 0.1 M HCI.[2]
- Data Analysis: Intracellular cAMP levels in the cell lysates are measured using a competitive immunoassay (e.g., ELISA). IC<sub>50</sub> values are determined from the dose-response curves.[9]

#### **Binding Kinetics and Residence Time Assays**

- Surface Plasmon Resonance (SPR): This technique measures real-time binding kinetics.
   Purified sAC protein is immobilized on a sensor chip. Different concentrations of TDI-11861 are flowed over the chip, and the association (kon) and dissociation (koff) rates are measured to calculate the binding affinity (Kd).[9]
- Jump Dilution Recovery Assay: This functional assay measures the inhibitor's residence time.
  - sAC protein is pre-incubated with an inhibitor concentration well above its IC₅₀ to ensure maximal binding.[17]
  - The complex is then rapidly diluted 100-fold into a reaction mixture containing ATP, effectively "jumping" the inhibitor concentration to a level below its IC<sub>50</sub>.[5][17]



 sAC activity is measured over time. A slow recovery of enzyme activity indicates a long residence time, as the inhibitor remains bound even after dilution.[5]

#### **Sperm Motility and Capacitation Assays**

- Sperm Collection: Caudal epididymal sperm are collected from mice. For human studies, ejaculated sperm are used.[2]
- In Vitro Treatment: Sperm are incubated in non-capacitating or capacitating media (containing bicarbonate) with or without **TDI-11861**.
- Motility Analysis: Sperm motility is assessed using Computer-Aided Sperm Analysis (CASA),
   which quantifies parameters like percentage of motile sperm and velocity.[18]
- Capacitation Hallmarks: The effects on capacitation are measured by assessing bicarbonateinduced cAMP levels, PKA-dependent protein tyrosine phosphorylation, and the acrosome reaction.[11][19]

### In Vivo Efficacy and Safety Studies

- Animal Model: Adult male CD-1 mice are used.[5]
- Dosing: A single dose of **TDI-11861** (e.g., 50 mg/kg) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).[8][13]
- Mating Studies: At various time points post-dosing, treated male mice are paired with receptive females. The number of pregnancies and litter sizes are recorded to determine contraceptive efficacy.[6][8]
- Sperm Function Post-Dosing: At different time points after dosing, sperm are surgically
  extracted from the cauda epididymis or retrieved from the uteri of mated females to assess
  motility and capacitation status ex vivo.[11]
- Safety and Tolerability: Animals are monitored for any changes in mating behavior, general health, or signs of toxicity. Longer-term studies involve daily dosing for several weeks to assess for any adverse effects.[12][16]



## Mandatory Visualizations Signaling Pathway Diagram







Click to download full resolution via product page

Caption: sAC signaling pathway in sperm and the inhibitory action of TDI-11861.

### **Experimental Workflow Diagram**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TDI-11861 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The "Soluble" Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of soluble adenylyl cyclase and cAMP in sperm physiology PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. Male contraception: narrative review of ongoing research PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. lions-talk-science.org [lions-talk-science.org]
- 11. On-demand male contraception via acute inhibition of soluble adenylyl cyclase PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. TDI 11861 Supplier | CAS 2857049-72-8 | TDI11861 | Tocris Bioscience [tocris.com]



- 16. uni-bayreuth.de [uni-bayreuth.de]
- 17. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. [vivo.weill.cornell.edu]
- To cite this document: BenchChem. [TDI-11861: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602824#tdi-11861-as-a-non-hormonal-male-contraceptive]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com